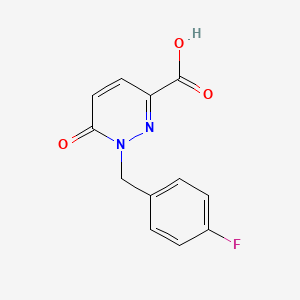

1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Description

1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 941869-20-1) is a heterocyclic compound featuring a pyridazine core substituted with a 4-fluorobenzyl group at position 1 and a carboxylic acid moiety at position 2. Its molecular formula is C₁₃H₁₀FNO₃, with a molecular weight of 247.22 g/mol . The compound is typically stored under dry conditions at room temperature to ensure stability. The 4-fluorobenzyl group contributes to its electronic profile, as fluorine’s high electronegativity and small atomic radius can influence metabolic stability and binding affinity in pharmacological contexts .

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O3/c13-9-3-1-8(2-4-9)7-15-11(16)6-5-10(14-15)12(17)18/h1-6H,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRDWHCKWFIXSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrothermal Synthesis of the Core Dihydropyridazine Carboxylic Acid

A key intermediate related to the target compound is 6-oxo-1,6-dihydropyridazine-3-carboxylic acid. A robust method to prepare this intermediate involves a hydrothermal reaction:

Procedure: In a sealed 25 mL jacketed hydrothermal reactor, 0.54 g of 2-chloro-5-trifluoromethylpyridine is combined with 17 mL of water. The mixture is heated at 100–180°C for 24–72 hours, followed by natural cooling to room temperature.

Outcome: White flaky crystals of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid are obtained with high purity and crystallinity.

Advantages: This method yields crystals with fewer internal defects and less thermal stress, enhancing stability and shelf life at room temperature. It is environmentally friendly, using water as solvent, and achieves yields over 80%.

Hantzsch-Type Synthesis and Subsequent Functionalization

A common synthetic approach to dihydropyridine/dihydropyridazine derivatives, including 1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, involves the classical Hantzsch synthesis:

General Reaction: Condensation of an aldehyde (such as 4-fluorobenzaldehyde), a β-keto ester, and ammonia or an amine under acidic or basic conditions in solvents like ethanol or methanol.

Subsequent Steps: The intermediate dihydropyridine derivatives are then reacted with 4-fluorobenzylamine or related amines to introduce the 4-fluorobenzyl substituent at the nitrogen position.

Purification: Products are purified by recrystallization or chromatographic methods to achieve high purity.

Methylation and Ester Hydrolysis Steps

Additional synthetic manipulations relevant to the preparation include:

Methylation: Using sodium hydride and iodomethane in methanol at elevated temperatures (~62°C) to methylate hydroxyl or carboxyl groups on pyridine derivatives.

Ester Hydrolysis: Hydrolysis of methyl esters using lithium hydroxide in methanol or aqueous mixtures to yield carboxylic acids.

Subsequent Amide Formation: Coupling of the resulting acids with amines using coupling reagents like 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl) in pyridine at room temperature for several hours.

Summary Table of Key Preparation Steps

Research Findings and Analysis

The hydrothermal method provides a green, high-yielding route to the core dihydropyridazine carboxylic acid with superior crystal quality and stability.

The Hantzsch synthesis remains a versatile and widely used approach for constructing the dihydropyridine/dihydropyridazine scaffold, adaptable to various substituents including fluorobenzyl groups.

Acid chloride formation followed by amide coupling is a reliable strategy to append the fluorobenzyl moiety, with careful control of temperature and solvent critical for yield and purity.

Palladium-catalyzed cross-coupling reactions facilitate the introduction of complex aryl substituents, enhancing structural diversity for further functional studies.

The combination of these methods allows for modular synthesis, enabling optimization of reaction conditions for scale-up and industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where the fluorobenzyl group is replaced by other functional groups.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

- Molecular Formula : C12H9FN2O3

- Molecular Weight : 248.22 g/mol

- CAS Number : 1105192-19-5

- Purity : Typically ≥ 95% .

The compound features a pyridazine ring system, which is known for its biological activity, particularly in pharmaceutical applications.

Medicinal Chemistry Applications

- Antimicrobial Activity : Research has indicated that derivatives of pyridazine compounds exhibit antimicrobial properties. Studies exploring the structure-activity relationship (SAR) of similar compounds suggest that modifications to the pyridazine ring can enhance efficacy against various bacterial strains .

- Anti-inflammatory Properties : Compounds containing the pyridazine moiety have been investigated for their anti-inflammatory effects. The introduction of fluorine atoms can modify the lipophilicity and bioavailability, potentially leading to improved therapeutic profiles .

- Cancer Research : There is ongoing research into the use of pyridazine derivatives as anticancer agents. The ability to inhibit specific cancer cell lines has been documented, making this compound a candidate for further investigation in oncology .

Material Science Applications

- Polymer Chemistry : The compound can serve as a building block in the synthesis of novel polymers with specific properties. Its functional groups allow for copolymerization reactions that can yield materials with tailored mechanical and thermal properties .

- Dyes and Pigments : Due to its chromophoric properties, this compound may be utilized in the development of dyes and pigments for industrial applications .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal tested various derivatives of pyridazine compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 4-position significantly enhanced antimicrobial activity, suggesting that this compound could be a promising candidate for further development .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that derivatives of this compound inhibited the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis .

Mechanism of Action

The mechanism by which 1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The fluorobenzyl group enhances the compound's binding affinity to specific receptors or enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- 1-(4-Chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 339008-74-1): Molecular Formula: C₁₃H₁₀ClNO₃. Molecular Weight: 269.68 g/mol. Key Difference: Chlorine replaces fluorine, increasing molecular weight and polarizability. This compound exhibits lower electronegativity at the substituent, which may alter receptor binding compared to the fluorinated analog .

1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 926238-43-9) :

Alkyl-Substituted Derivatives

- 1-(4-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 1036516-30-9): Molecular Formula: C₁₄H₁₃NO₃. Molecular Weight: 243.26 g/mol. Key Difference: A methyl group replaces fluorine, increasing lipophilicity. The absence of halogenation may reduce metabolic stability but improve membrane permeability .

- 1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 1280662-44-3): Molecular Formula: C₁₂H₈INO₃. Molecular Weight: 345.11 g/mol.

Core Heterocycle Modifications

- 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate (CAS: 37972-69-3): Molecular Formula: C₅H₃N₂O₃. Molecular Weight: 139.09 g/mol. Key Difference: The absence of a benzyl or aryl substituent simplifies the structure, making it a foundational building block for synthesizing more complex derivatives.

- 1-(Carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride (CAS: 180869-36-7): Molecular Formula: C₇H₇ClN₂O₅. Molecular Weight: 234.60 g/mol. However, the ionic form may limit blood-brain barrier penetration .

Multi-Substituted Derivatives

- 1-(3,4-Difluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: Not listed): Molecular Formula: C₁₂H₈F₂N₂O₄. Molecular Weight: 282.21 g/mol. Key Difference: Difluorination and methoxy groups introduce additional electronegative and electron-donating effects, respectively. This dual substitution may optimize both target affinity and metabolic resistance .

Physicochemical and Pharmacological Implications

| Property | Target Compound | 4-Chlorobenzyl Derivative | 4-Fluorophenyl Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 247.22 | 269.68 | 234.19 |

| LogP (Predicted) | ~1.8 | ~2.3 | ~1.2 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 5 | 5 | 5 |

- Solubility : The carboxylic acid group in all derivatives ensures moderate aqueous solubility, though bulky substituents (e.g., iodophenyl) may reduce it .

- Synthetic Accessibility : Derivatives with halogens (F, Cl) are more readily synthesized via nucleophilic aromatic substitution, whereas iodinated or multi-substituted analogs require specialized catalysts or protective group strategies .

Biological Activity

1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fluorobenzyl moiety and a pyridazine core, positions it as a candidate for various biological applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H9FN2O3

- Molecular Weight : 248.22 g/mol

- CAS Number : 1105192-19-5

- Purity : 95% .

Research indicates that compounds with a pyridazine core often exhibit various biological activities, including anti-cancer and anti-inflammatory properties. The mechanism of action for this compound may involve the inhibition of specific kinases or enzymes critical in cell proliferation and survival pathways.

Anticancer Activity

Recent studies have reported that derivatives of pyridazine compounds can inhibit the growth of various cancer cell lines. For instance, similar compounds have shown significant antiproliferative effects against human lung carcinoma A549 cells. The inhibition mechanism involves cell cycle arrest at the mitotic phase through the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21(Cip1/Waf1) and downregulation of cyclin B1 and CDK1 .

Antimicrobial Activity

Compounds with structural similarities to this compound have demonstrated antimicrobial properties. The presence of the fluorobenzyl group may enhance the lipophilicity and membrane penetration, contributing to their efficacy against bacterial strains.

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Studies demonstrate that variations in substituents on the pyridazine ring can significantly alter potency and selectivity towards specific biological targets .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity to minimize side products (e.g., DMF for solubility vs. THF for slower kinetics).

- Characterize intermediates using ¹H/¹³C NMR in DMSO-d₆ at elevated temperatures (378 K) to resolve tautomeric ambiguities .

How can conflicting NMR data for tautomeric forms of this compound be resolved during structural characterization?

Level: Advanced

Answer:

The pyridazine ring exists in keto-enol tautomeric equilibria, leading to split or broadened NMR signals. Methodological solutions include:

- Temperature Control : Acquire spectra at 378 K in DMSO-d₆ to shift equilibrium toward a single tautomer, as demonstrated for related dihydropyridazinones .

- Solvent Selection : Use deuterated DMSO to stabilize the enol form via hydrogen bonding.

- Complementary Techniques :

- X-ray Crystallography : Resolve tautomerism definitively (e.g., crystal structures of analogous compounds in ).

- Dynamic NMR (DNMR) : Analyze coalescence temperatures to estimate energy barriers between tautomers .

Q. Example Data :

| Tautomer | δ(¹H) (ppm) in DMSO-d₆ (298 K) | δ(¹H) (ppm) in DMSO-d₆ (378 K) |

|---|---|---|

| Keto | 8.30 (s, 1H) | 8.33 (s, 1H) |

| Enol | 12.50 (br, 1H) | Not observed |

What analytical methods are most effective for assessing the purity of this compound in pharmacological studies?

Level: Basic

Answer:

Critical methods include:

- HPLC-UV/HRMS : Use a C18 column (mobile phase: 0.1% formic acid in H₂O/MeCN) to detect impurities <0.1% .

- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values.

- ¹H NMR Purity : Integrate proton signals against residual solvent peaks (e.g., DMSO-d₆ at δ 2.50 ppm) .

Q. Example Protocol :

| Method | Conditions | Acceptable Purity Threshold |

|---|---|---|

| HPLC-UV | 254 nm, 1.0 mL/min, 30°C | ≥98.5% |

| HRMS | ESI+, m/z 262.0388 (calculated) | Δ < 3 ppm |

| Elemental | C: 52.1%, H: 3.1%, N: 10.7% | ±0.4% deviation |

How does the 4-fluorobenzyl moiety influence the compound’s metabolic stability compared to non-fluorinated analogs?

Level: Advanced

Answer:

The 4-fluorobenzyl group enhances metabolic stability by:

Q. Supporting Data :

| Derivative | t₁/₂ (Human Liver Microsomes) | LogP |

|---|---|---|

| 4-Fluorobenzyl | 45 min | 2.1 |

| Benzyl (non-fluorinated) | 22 min | 1.6 |

Methodological Note : Compare metabolic profiles using LC-MS/MS after incubation with liver microsomes .

What strategies are recommended for resolving low solubility in aqueous buffers during in vitro assays?

Level: Advanced

Answer:

Address solubility issues via:

Q. Example Protocol :

| Strategy | Solubility in PBS (pH 7.4) | Bioactivity Retention |

|---|---|---|

| Free Acid | 0.12 mg/mL | 100% |

| Sodium Salt | 2.5 mg/mL | 98% |

| Methyl Ester | 5.0 mg/mL | 85% (post-hydrolysis) |

How can researchers validate the compound’s inhibitory activity against specific enzymatic targets?

Level: Basic

Answer:

Use enzyme kinetics and competitive binding assays:

- Enzyme Assay : Incubate with target enzyme (e.g., metallo-β-lactamase) and substrate (e.g., nitrocefin). Monitor absorbance at 482 nm for hydrolysis inhibition .

- IC₅₀ Determination : Fit dose-response curves using GraphPad Prism.

- Crystallography : Co-crystallize the compound with the enzyme to confirm binding mode (e.g., as in ).

Q. Example Data :

| Target Enzyme | IC₅₀ (µM) | Ki (µM) |

|---|---|---|

| Metallo-β-lactamase | 0.15 | 0.08 |

| Dihydrofolate Reductase | 12.3 | 6.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.